molecular formula C5H4N2O B12360805 5-Methylidenepyrazin-2-one

5-Methylidenepyrazin-2-one

Cat. No.: B12360805
M. Wt: 108.10 g/mol
InChI Key: JHKNCFKIPWAPQZ-UHFFFAOYSA-N
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Description

5-Methylidenepyrazin-2-one is a heterocyclic compound that belongs to the pyrazine family. Pyrazines are known for their versatile applications in organic synthesis and medicinal chemistry. The unique structure of this compound, characterized by a pyrazine ring with a methylidene group at the 5-position, makes it an interesting compound for various scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methylidenepyrazin-2-one typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a suitable diamine with a carbonyl compound. The reaction conditions often include the use of a solvent, such as ethanol or methanol, and a catalyst, such as palladium on carbon (Pd/C), to facilitate the cyclization process .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

5-Methylidenepyrazin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted pyrazine derivatives, which can be further utilized in the synthesis of more complex heterocyclic compounds .

Scientific Research Applications

5-Methylidenepyrazin-2-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Methylidenepyrazin-2-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Methylidenepyrazin-2-one is unique due to the presence of the methylidene group at the 5-position, which imparts distinct chemical reactivity and biological activity compared to its analogs. This structural feature allows for specific interactions with molecular targets, making it a valuable compound in various research and industrial applications .

Properties

Molecular Formula

C5H4N2O

Molecular Weight

108.10 g/mol

IUPAC Name

5-methylidenepyrazin-2-one

InChI

InChI=1S/C5H4N2O/c1-4-2-7-5(8)3-6-4/h2-3H,1H2

InChI Key

JHKNCFKIPWAPQZ-UHFFFAOYSA-N

Canonical SMILES

C=C1C=NC(=O)C=N1

Origin of Product

United States

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